molecular formula C14H17F2NO2 B15209130 Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate

Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate

Cat. No.: B15209130
M. Wt: 269.29 g/mol
InChI Key: IIIVYHKQUWOOMY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring. The benzyl group at position 1 enhances lipophilicity, while the 4,4-difluoro substitution increases electronic polarization and metabolic stability.

Properties

IUPAC Name

ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-2-19-13(18)12-9-17(10-14(12,15)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIVYHKQUWOOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for drug development, particularly in the field of neuropharmacology.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoropyrrolidine moiety is believed to play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound (Target) C₁₄H₁₇F₂NO₂ ~269.3 1-Benzyl, 4,4-difluoro, 3-ethyl ester Enhanced metabolic stability, prodrug potential
Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate C₁₅H₁₈BrF₂NO₂ 362.21 Additional bromomethyl at position 4 Reactive site for nucleophilic substitution; higher molecular weight
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl C₇H₁₂ClF₂NO₂ 215.62 No benzyl; hydrochloride salt Increased aqueous solubility due to ionic form
Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate C₁₅H₂₁NO₂ (estimated) ~247.33 4,4-dimethyl instead of difluoro Reduced electronegativity; steric bulk from methyl groups
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate C₁₄H₁₇F₂NO₂ (estimated) ~269.3 Six-membered piperidine ring Altered ring conformation and pharmacokinetics

Key Structural and Functional Insights:

Substituent Effects: Fluorine vs. Bromomethyl Addition: The brominated derivative introduces a reactive halogen for further functionalization (e.g., Suzuki coupling), making it valuable in medicinal chemistry pipelines.

Ring Size Differences :

  • The piperidine analog (six-membered ring) likely exhibits distinct conformational flexibility and solubility compared to the five-membered pyrrolidine core, impacting drug-likeness parameters.

Salt Forms: The hydrochloride salt lacks the benzyl group but offers enhanced aqueous solubility, critical for intravenous formulations.

Biological Activity

Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological interactions, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H18F2NO2C_{15}H_{18}F_2NO_2 and a molecular weight of approximately 269.29 g/mol. The compound features a pyrrolidine ring with a benzyl group and two fluorine atoms at the 4-position, along with an ethyl ester at the carboxylic acid position. The presence of fluorine enhances its chemical stability and lipophilicity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions. This reaction is generally performed in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like triethylamine or sodium hydroxide to neutralize hydrochloric acid byproducts. Optimizing reaction conditions is crucial for maximizing yield and purity during the synthesis process.

Neuropharmacological Potential

Research indicates that this compound exhibits significant biological activity , particularly in neuropharmacology. The difluoropyrrolidine moiety is believed to enhance binding affinity to specific biological targets, including various enzymes and receptors involved in neurological processes. This characteristic makes it a candidate for further investigation in therapeutic applications targeting neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 1-benzyl-4-fluoropyrrolidine-3-carboxylatePyrrolidine ring with a single fluorineLacks bromine; potentially different reactivity
Ethyl 1-benzyl-4-chloropyrrolidine-3-carboxylateContains chlorine instead of fluorineDifferent halogen may alter reactivity
Ethyl 1-benzyl-3-(bromomethyl)-3,4-difluoropyrrolidineBromomethyl substitutionInfluences biological activity due to halogen presence

The unique difluoropyrrolidine structure of this compound contributes to its enhanced stability and lipophilicity compared to similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, research into structurally similar compounds has yielded valuable insights:

  • Neuroactive Properties : Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that this compound may similarly influence neurochemical pathways .
  • Anticancer Activity : Compounds with structural similarities have demonstrated anticancer properties in various models. For instance, derivatives have been tested against ovarian cancer xenografts with promising results in tumor growth suppression .

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